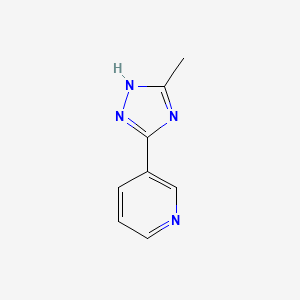
3-(5-メチル-1H-1,2,4-トリアゾール-3-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring.
科学的研究の応用
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications:
作用機序
Target of Action
Compounds with similar structures, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes . Another study mentions the potential ability of new compounds to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .
Mode of Action
It’s known that ligands containing similar motifs have been used for generating d and f metal coordination complexes . In the case of complexes with Ru(II), they have shown anticancer activity when tested on human ovarian cancer cell lines .
Biochemical Pathways
Similar compounds have been used in the formation of dendritic and polymeric networks , suggesting that they may interact with biochemical pathways related to these structures.
Pharmacokinetics
The molecular formula of the compound is c8h8n4, with an average mass of 160176 Da and a monoisotopic mass of 160074890 Da , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have demonstrated in vitro activity towards all fungi, with mic 80 values in the range between 00156 and 05 μg/mL, higher than ravuconazole and fluconazole .
Action Environment
The stability of similar compounds, such as polytriazolylamine ligands, has been enhanced in the presence of cu(i), thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another approach involves the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions, such as elevated temperatures and the use of solvents like toluene .
Industrial Production Methods
Industrial production of 3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .
類似化合物との比較
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine: Another triazole-pyridine derivative with similar coordination chemistry properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile terdentate ligand used in supramolecular and coordination chemistry.
Uniqueness
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to its specific structural configuration, which allows for distinct coordination modes and reactivity patterns. This uniqueness makes it valuable in the synthesis of mixed ligand coordination compounds and in the study of its biological activities .
特性
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIMOBDITJFPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














